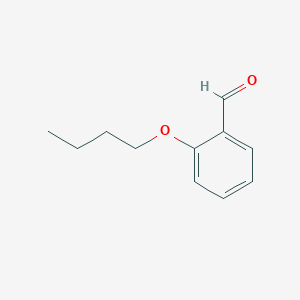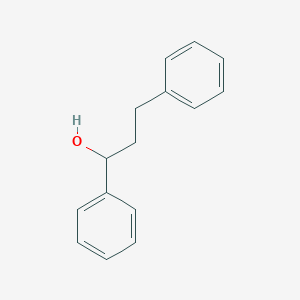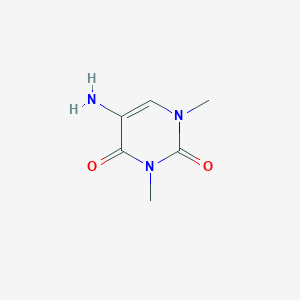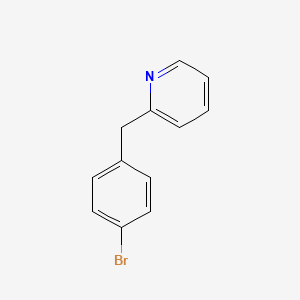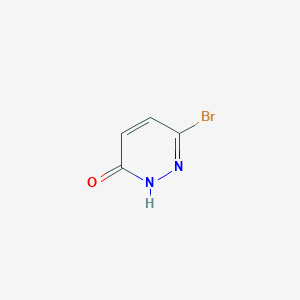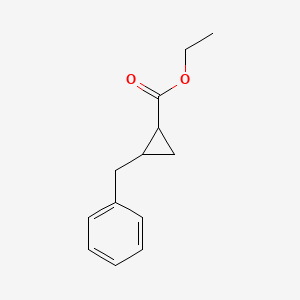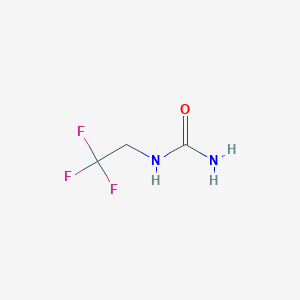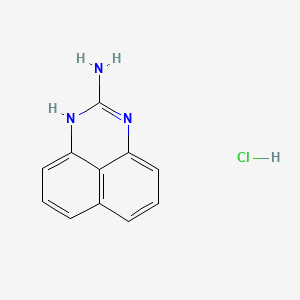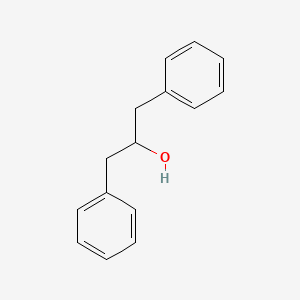
1,3-二苯基丙烷-2-醇
描述
“1,3-Diphenylpropan-2-ol” is an organic compound with the molecular formula C15H16O . It is also known by other names such as “Benzeneethanol, α- (phenylmethyl)-” and has a ChemSpider ID of 122097 . The average mass of this compound is 212.287 Da .
Synthesis Analysis
The synthesis of “1,3-Diphenylpropan-2-ol” involves the use of long-chain alkylated 1,3-diphenyl-2-propanones. A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones in 26 and 38% yields has been proposed . The method includes the dioxolane protection of the keto group in 1,3-di- (4-bromophenyl)-2-propanone, then a palladium-catalyzed cross-coupling reaction of the obtained dioxolane with one-and-a-half- or four-fold excess of dodecyl magnesium bromide that leads to a predominant formation of mono- or dialkylation products respectively, followed by hydrolysis of dioxolanes at the last stage to form the desired diphenyl-2-propanones .
Molecular Structure Analysis
The molecular structure of “1,3-Diphenylpropan-2-ol” is composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Diphenylpropan-2-ol” include an average mass of 212.287 Da and a monoisotopic mass of 212.120117 Da . More detailed properties such as melting point, boiling point, and density were not found in the search results.
科学研究应用
Application 1: Synthesis of Graphene Nanostructures
- Summary of the Application: 1,3-Diphenylpropan-2-ol is used in the synthesis of graphene nanostructures, including graphene nanoribbons and quantum dots .
- Methods of Application: The method includes the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, then a palladium-catalyzed cross-coupling reaction of the obtained dioxolane with one-and-a-half- or four-fold excess of dodecyl magnesium bromide that leads to a predominant formation of mono- or dialkylation products respectively, followed by hydrolysis of dioxolanes at the last stage to form the desired diphenyl-2-propanones .
- Results or Outcomes: A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones in 26 and 38% yields has been proposed .
Application 2: Synthesis of Polyphenylene Dendrimers
- Summary of the Application: 1,3-Diphenylpropan-2-ol is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for organic light emitting diodes . It is also used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications were not specified in the source .
安全和危害
属性
IUPAC Name |
1,3-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPUTDLLBHWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202089 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropan-2-ol | |
CAS RN |
5381-92-0 | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5381-92-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

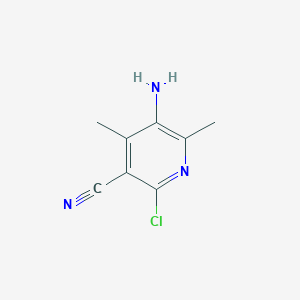
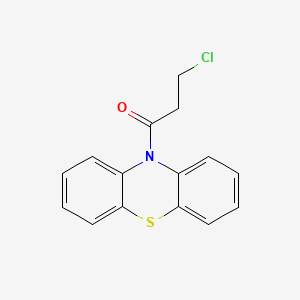
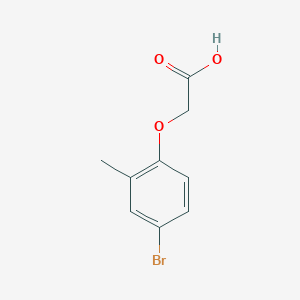
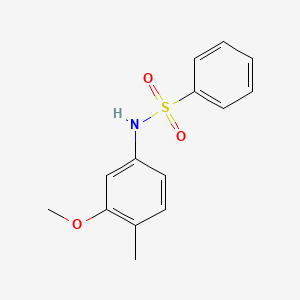
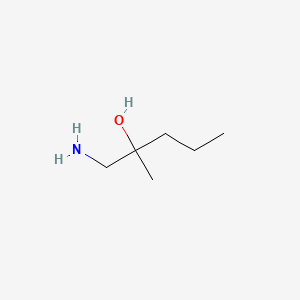
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
